molecular formula C18H19BrN2O4 B12019613 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B12019613
M. Wt: 407.3 g/mol
InChI Key: QCJNRKQPERVTIV-RGVLZGJSSA-N
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Description

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and an ethoxy-hydroxyphenyl group connected through a propanamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with epichlorohydrin to form 2-(4-bromophenoxy)ethanol . This intermediate is further reacted with 3-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: A simpler compound with similar bromophenoxy functionality.

    4-[2-(4-bromophenoxy)ethyl]morpholine: Another compound with a bromophenoxy group but different overall structure.

Uniqueness

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19BrN2O4

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19BrN2O4/c1-3-24-17-10-13(4-9-16(17)22)11-20-21-18(23)12(2)25-15-7-5-14(19)6-8-15/h4-12,22H,3H2,1-2H3,(H,21,23)/b20-11+

InChI Key

QCJNRKQPERVTIV-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)O

Origin of Product

United States

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